molecular formula C10H10ClNO B1274711 N-allyl-3-chlorobenzenecarboxamide CAS No. 35306-52-6

N-allyl-3-chlorobenzenecarboxamide

Cat. No. B1274711
CAS RN: 35306-52-6
M. Wt: 195.64 g/mol
InChI Key: AYYLDFQIHWYQJO-UHFFFAOYSA-N
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Description

N-allyl-3-chlorobenzenecarboxamide is a chemical compound that is part of a broader class of organic molecules that have been the subject of various synthetic and structural studies. While the specific compound N-allyl-3-chlorobenzenecarboxamide is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties have been extensively researched. These studies provide insights into the behavior of similar compounds and can be used to infer some properties and reactions of N-allyl-3-chlorobenzenecarboxamide.

Synthesis Analysis

The synthesis of related compounds often involves the use of catalysts and specific reagents to facilitate the formation of the desired molecular structures. For instance, N-allylynamides can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using a gold-catalyzed oxidative cyclopropanation process, which suggests that similar catalytic methods could be applied to synthesize derivatives of N-allyl-3-chlorobenzenecarboxamide . Additionally, the synthesis of complex molecules like N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide involves the formation of planar systems and perpendicular allyl chains, which could be relevant for the synthesis of N-allyl-3-chlorobenzenecarboxamide .

Molecular Structure Analysis

The molecular structure of compounds similar to N-allyl-3-chlorobenzenecarboxamide has been determined using techniques such as X-ray diffraction and spectroscopy. For example, the crystal and molecular structure of 2-chloro-N-(diethylcarbamothioyl)benzamide was determined, and its geometry was calculated using computational methods . Similarly, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed through crystallographic studies . These studies highlight the importance of molecular geometry and intermolecular interactions in the stability and properties of these compounds.

Chemical Reactions Analysis

Chemical reactions involving compounds with an N-allyl moiety can lead to various cyclization products. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization to yield different derivatives when reacted with specific reagents . This indicates that N-allyl-3-chlorobenzenecarboxamide could also participate in cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide were studied using Hartree-Fock and density functional methods, providing insights into the vibrational modes and stability of the compound . The synthesis of liquid crystalline polymers with an azo group in the main chain, which includes an allyl group, reveals the influence of such groups on the mesogenic properties and phase behavior of the materials . These findings can be extrapolated to understand the potential physical and chemical properties of N-allyl-3-chlorobenzenecarboxamide.

Scientific Research Applications

Protective Group in Neuraminic Acid Derivatives

N-allyl-3-chlorobenzenecarboxamide and related compounds have been utilized in the protection of carboxy groups in neuraminic acid derivatives. For example, the allyl-ester moiety has been applied as a protective principle for the carboxy group of N-acetylneuraminic acid, demonstrating the versatility of allyl groups in carbohydrate chemistry (Kunz, Waldmann, & Klinkhammer, 1988).

Dearomatising Rearrangements

In organic synthesis, dearomatising rearrangements involving compounds like thiophene-3-carboxamides bearing allyl substituents have been studied. This research expands the understanding of cyclization reactions and provides insights into the synthesis of complex molecules (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Gold-Catalyzed Oxidative Cyclopropanation

The gold-catalyzed oxidative cyclopropanation of N-allylynamides, including those with various functional groups and different substitution patterns, has been explored. This research contributes to the field of catalysis and the development of novel synthetic methodologies (Wang, Ran, Xiu, & Li, 2013).

Liquid Crystalline Polymers

Research on mesogenic molecules like 4‘-hydroxyphenyl(4-hydroxy-3-allyl)azobenzene, related to N-allyl-3-chlorobenzenecarboxamide, has led to the development of nematic main-chain segmented polymers. This work is significant in materials science, particularly in the study of liquid crystalline polymers (Acierno et al., 2004).

Transition Metal Catalysis

N-allyl compounds, including N-allyl-3-chlorobenzenecarboxamide, have been the subject of extensive research in transition metal catalysis. This includes studies on isomerization reactions catalyzed by metals like Rh, Ru, and Ir, contributing to the field of organometallic chemistry and synthesis (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).

Applications in Medicinal Chemistry

Compounds related to N-allyl-3-chlorobenzenecarboxamide have been synthesized for potential use as non-peptide CCR5 antagonists, contributing to medicinal chemistry and drug development (Bi, 2014).

Safety And Hazards

The safety data sheet for “N-allyl-3-chlorobenzenecarboxamide” suggests that it may pose certain hazards. However, the specific details of these hazards are not provided456. It’s always recommended to handle chemical substances with appropriate safety measures.


Future Directions

The future directions of “N-allyl-3-chlorobenzenecarboxamide” are not clear from the available information. However, given its structural features, it could potentially be explored for various applications in medicinal chemistry and other fields1.


Please note that this information is based on the available resources and there might be more recent studies or data related to “N-allyl-3-chlorobenzenecarboxamide” that are not included in this analysis.


properties

IUPAC Name

3-chloro-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYLDFQIHWYQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390734
Record name N-allyl-3-chlorobenzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-3-chlorobenzenecarboxamide

CAS RN

35306-52-6
Record name N-allyl-3-chlorobenzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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